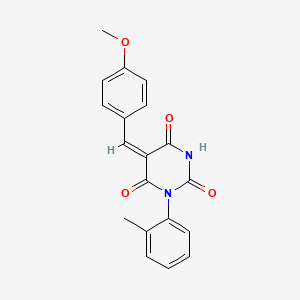
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPEDA is a diamide derivative of dicarboxylic acid and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is not fully understood. However, studies have suggested that N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide exerts its biological effects by interacting with specific receptors or enzymes in the cells. For example, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can induce cell cycle arrest and apoptosis in cancer cells. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to inhibit the growth of fungi and viruses. In animal studies, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have anti-inflammatory and antidiabetic effects. N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has also been shown to improve cognitive function and memory in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide. One direction is to further investigate the mechanism of action of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide and its interaction with specific receptors or enzymes. Another direction is to explore the potential applications of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide in other fields, such as energy storage and environmental remediation. Additionally, the development of new synthesis methods for N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide and its derivatives could lead to improved yields and reduced costs.
Méthodes De Synthèse
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using various methods, including the reaction of 3-methylbutylamine with 2-phenylethylamine in the presence of a solvent and a catalyst. Another method involves the reaction of 3-methylbutyl isocyanate with 2-phenylethylamine. The synthesis of N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide is a complex process that requires careful attention to the reaction conditions to ensure the purity and yield of the product.
Applications De Recherche Scientifique
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been shown to have anticancer, antifungal, and antiviral activities. In materials science, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In agriculture, N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide has been used as a plant growth regulator and a pesticide.
Propriétés
IUPAC Name |
N'-(3-methylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)8-10-16-14(18)15(19)17-11-9-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHSOOCCBVRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-N'-(2-phenylethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)